Cyclohexylidene-[4-(4-methoxy-phenyl)-thiazol-2-yl]-acetonitrile
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Overview
Description
2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetonitrile with thioamides under specific conditions to form the thiazole ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may utilize phase transfer catalysts to enhance the reaction efficiency and yield. The process is generally performed at temperatures lower than 80°C to maintain the integrity of the compound and achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylthiazole-2-amine derivatives: These compounds share a similar thiazole ring structure and have been studied for their acetylcholinesterase inhibitory activity.
Diphenyl-N-heteroaromatic compounds: These compounds also contain heteroaromatic rings and have shown potential anticancer activities.
Uniqueness
2-CYCLOHEXYLIDEN-2-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N2OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-cyclohexylidene-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C18H18N2OS/c1-21-15-9-7-14(8-10-15)17-12-22-18(20-17)16(11-19)13-5-3-2-4-6-13/h7-10,12H,2-6H2,1H3 |
InChI Key |
FQRWVOBAIPMQSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=C3CCCCC3)C#N |
Origin of Product |
United States |
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